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Compound of Interest

Compound Name: 3-(Isobutyrylamino)benzoic acid

Cat. No.: B1270547

Spectroscopic Data for 3-
(Isobutyrylamino)benzoic acid: A Technical
Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
(Isobutyrylamino)benzoic acid. Due to the limited availability of direct experimental spectra in
public databases, this document presents a detailed analysis based on predicted data,
supported by established principles of spectroscopic interpretation and data from analogous
compounds. The information herein is intended to serve as a valuable resource for the
identification, characterization, and quality control of this compound in research and
development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 3-(Isobutyrylamino)benzoic acid. These
predictions are derived from computational models and analysis of structurally related
molecules.
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Predicted 'H NMR Data (500 MHz, DMSO-ds)

Chemical Shift (5,

Multiplicity Integration Assighment
ppm)
~12.9 Singlet, broad 1H Carboxylic acid (-
COOH)
~10.0 Singlet 1H Amide (-NH)
~8.2 Singlet 1H Ar-H2
~7.8 Doublet 1H Ar-H4
~7.6 Doublet 1H Ar-H6
~7.4 Triplet 1H Ar-H5
~2.6 Septet 1H -CH(CH3)2
~1.1 Doublet 6H -CH(CHs3)2
13 -
Chemical Shift (6, ppm) Assignment

~175.5 Amide Carbonyl (C=0)

~167.0 Carboxylic Acid Carbonyl (C=0)
~139.0 Ar-C3

~131.5 Ar-C1

~129.0 Ar-C5

~124.0 Ar-C6

~123.5 Ar-C4

~120.0 Ar-C2

~35.0 -CH(CHs)2

~19.5 -CH(CHs)2
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licted | :

Wavenumber (cm—?) Intensity Assignment

33002500 Broad O-H stretch (Carboxylic acid
dimer)

~3250 Medium N-H stretch (Amide)

~3050 Weak Aromatic C-H stretch

~2970, ~2870 Weak Aliphatic C-H stretch

~1700 Strong C=0 stretch (Carboxylic acid)

~1660 Strong C=0 stretch (Amide I)

~1600, ~1480 Medium Aromatic C=C stretch

~1540 Medium N-H bend (Amide II)

~1250 Strong C-O stretch (Carboxylic acid)

~1180 Medium C-N stretch

Etedmied_Mass_Spm:ImmﬂnLData_(Eleﬂannmzalmn)

Relative Intensity (%)

Assignment

207 40 [M]* (Molecular lon)

190 10 [M - OHJ*

164 5 [M - C3HsOJ*

137 100 [M - C4HeO]* (from McLafferty
rearrangement)

120 60 [C7HeNO]*

92 30 [CeHeN]*+

71 25 [CaH7O]*

43 50 [CsH7]* (Isopropyl cation)
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Experimental Protocols

The following sections detail standardized experimental methodologies for acquiring the
spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 3-(Isobutyrylamino)benzoic acid (5-10 mg) is dissolved in approximately 0.7 mL
of deuterated dimethyl sulfoxide (DMSO-ds). The solution is then transferred to a 5 mm NMR
tube. *H and 3C NMR spectra are recorded on a 500 MHz spectrometer. The chemical shifts
are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal
standard (0.00 ppm). For 'H NMR, a standard pulse program is used with a sufficient number
of scans to obtain a good signal-to-noise ratio. For 13C NMR, a proton-decoupled pulse
sequence is employed.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum of solid 3-(Isobutyrylamino)benzoic acid is obtained using a Fourier-
Transform Infrared (FT-IR) spectrometer equipped with an attenuated total reflectance (ATR)
accessory. A small amount of the solid sample is placed directly onto the ATR crystal, and firm
contact is ensured using a pressure clamp. The spectrum is recorded in the range of 4000-400
cm~1 with a resolution of 4 cm~1. A background spectrum of the clean, empty ATR crystal is
recorded prior to the sample measurement and automatically subtracted from the sample
spectrum.

Mass Spectrometry (MS)

Mass spectrometric analysis is performed using an electron ionization (EI) source coupled to a
quadrupole mass analyzer. A small amount of the sample is introduced into the ion source,
typically via a direct insertion probe. The sample is vaporized by heating, and the resulting gas-
phase molecules are bombarded with a beam of 70 eV electrons. The resulting positively
charged ions are then accelerated into the mass analyzer and detected. The mass spectrum is
recorded over a mass-to-charge (m/z) range of 40-500.

Visualization of Spectroscopic Analysis Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 3-(Isobutyrylamino)benzoic acid.
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Caption: General workflow for spectroscopic analysis.

« To cite this document: BenchChem. [Spectroscopic data for 3-(Isobutyrylamino)benzoic acid
(NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1270547#spectroscopic-data-for-3-isobutyrylamino-
benzoic-acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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